6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
Pyrrolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It is often encountered in some approved drugs, clinical candidates, and functional materials . Drugs currently in the market that possess pyrrolo[3,4-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involves the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . The synthesis of compounds is sometimes done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives is characterized by a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .Scientific Research Applications
Spectroscopic and Thermal Characterization
Research involving pyrimidine derivatives, like the n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, highlights their potential in pharmaceutical applications due to their unique properties. These compounds undergo thorough spectroscopic, thermal, and dielectric characterization, revealing their stability and behavior under various conditions, which is crucial for developing new materials with specific desired properties (Vyas et al., 2013).
Novel Synthesis Approaches
Innovative synthetic routes have been developed for pyrrolo and pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. Techniques involve heteroaromatization with 4-hydroxycoumarin and reactions with various reagents to produce novel pyrimidine derivatives with potential antimicrobial activity (El-Agrody et al., 2001). These methodologies offer pathways to create compounds with specific functionalities and biological activities.
Antimicrobial Activities
The exploration of pyrimidine derivatives for their antimicrobial properties is a significant area of research. Compounds synthesized through novel routes have been tested against various bacteria, showing promising results as potential antimicrobial agents. This opens avenues for the development of new pharmaceuticals to combat resistant microbial strains (Abdelghani et al., 2017).
Material Science Applications
In the realm of materials science, pyrimidine derivatives are being investigated for their luminescent properties and potential use in optoelectronic devices. Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have demonstrated strong fluorescence and solubility in organic solvents, indicating their suitability for electronic applications (Zhang & Tieke, 2008).
Mechanism of Action
Target of Action
The primary targets of 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are the Src family of protein tyrosine kinases . These kinases play a crucial role in cellular signal transduction, controlling cell growth, differentiation, migration, and immune response .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src .
Biochemical Pathways
The compound’s interaction with its targets affects multiple biochemical pathways. It inhibits the activation of focal adhesion kinase and its phosphorylation at Tyr 577 . It also potently inhibits anti-CD3-stimulated tyrosine phosphorylation of human T cells .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine phosphorylation in human T cells . This can lead to a decrease in cell proliferation and migration, affecting the immune response.
Future Directions
The future directions for research on pyrrolo[3,4-d]pyrimidine derivatives could involve further exploration of their potential as antiviral, antimicrobial, antitumor agents, and more . The development of new compounds using cost-effective processes is critical to reduce disease incidence and accomplish health strategy milestones .
Properties
IUPAC Name |
6-butyl-4-(2-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-6-4-5-7-11(10)17/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPVYLQHJQJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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